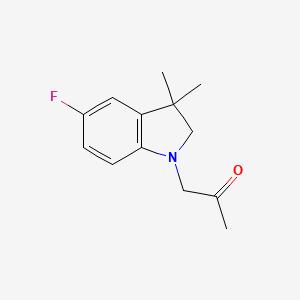

1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one

Description

1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one is a fluorinated indoline derivative featuring a propan-2-one (acetone) moiety attached to a 3,3-dimethylindoline scaffold substituted with a fluorine atom at the 5-position. The fluorine atom enhances lipophilicity and metabolic stability, while the dimethyl group on the indoline ring introduces steric effects that may influence reactivity and binding interactions .

Properties

IUPAC Name |

1-(5-fluoro-3,3-dimethyl-2H-indol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-9(16)7-15-8-13(2,3)11-6-10(14)4-5-12(11)15/h4-6H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPNNPHHANXOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CC(C2=C1C=CC(=C2)F)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindoline and 3,3-dimethylbutan-2-one.

Formation of Indoline Derivative: The 5-fluoroindoline is reacted with a suitable alkylating agent to introduce the 3,3-dimethyl group at the nitrogen atom.

Ketone Formation: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propan-2-one in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The indoline ring provides structural rigidity, facilitating proper orientation within the active site of the target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one, highlighting substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : Fluorine and halogen substituents (e.g., Cl, I) increase logP values, enhancing membrane permeability. For example, 1-(5-chloro-2,3-diiodophenyl)propan-2-one has a higher molecular weight (C₁₆H₁₂ClI₂O₂, MW = 547.5) compared to the fluorine-containing target compound (MW = 231.26) .

- Solubility: Methoxy groups in 1-(3,4-dimethoxyphenyl)propan-2-one improve aqueous solubility (logS ≈ -2.5) compared to non-polar tert-butyl derivatives .

Biological Activity

1-(5-Fluoro-3,3-dimethylindolin-1-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H16FNO

- Molecular Weight : 221.27 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available indole derivatives. The process includes:

- Fluorination : Introduction of the fluorine atom at the 5-position of the indole ring.

- Alkylation : Reaction with propan-2-one to form the final product.

- Purification : Usually achieved through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity:

- In vitro assays against L1210 mouse leukemia cells showed potent inhibition of cell proliferation with IC50 values in the nanomolar range . This suggests a strong potential for therapeutic applications in hematological malignancies.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | <10 | L1210 (mouse leukemia) |

The mechanism of action appears to involve:

- Inhibition of DNA Synthesis : The compound may interfere with nucleotide metabolism, leading to reduced DNA synthesis and subsequent cell cycle arrest.

- Induction of Apoptosis : Studies indicate that treated cells undergo apoptosis, characterized by morphological changes and activation of caspases .

Neuropharmacological Effects

Research also indicates that derivatives of this compound can enhance brain targeting efficiency. For instance, formulations incorporating lipid nanoparticles have shown improved penetration through the blood-brain barrier, suggesting potential applications in treating central nervous system disorders .

Case Studies

-

Case Study on Leukemia Treatment :

- In a controlled study involving L1210 cells, administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that further exploration into this compound’s structure could yield more potent analogs.

-

Neuropharmacological Study :

- A formulation study using solid lipid nanoparticles demonstrated that encapsulating the compound significantly increased its concentration in brain tissues compared to standard formulations. This suggests its potential for developing treatments for neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.